(2E)-3-(dimethylamino)-1-(4-ethoxyphenyl)prop-2-en-1-one
Overview
Description
Asymmetric Synthesis Analysis
The first paper discusses the asymmetric synthesis of enantiomers related to the compound of interest, focusing on their potential as uroselective α1-adrenoceptor agonists. The most potent enantiomer was structurally characterized, which implies that the compound "(2E)-3-(dimethylamino)-1-(4-ethoxyphenyl)prop-2-en-1-one" could potentially be synthesized using similar stereoselective routes. This could be relevant for the synthesis of enantiomerically pure compounds for pharmacological studies .
Molecular Structure Analysis
In the second paper, a compound with a similar structure to the one was synthesized and its molecular structure was investigated using various spectroscopic techniques. The study provides insights into the vibrational frequencies, chemical shifts, and absorption wavelengths, which could be analogous to those of "(2E)-3-(dimethylamino)-1-(4-ethoxyphenyl)prop-2-en-1-one". The use of density functional theory (DFT) and time-dependent DFT for the analysis of structural and electronic properties could be applied to our compound of interest for a detailed molecular structure analysis .
Chemical Reactions Analysis
The third paper explores the reactivity of a structurally similar enaminone with various phosphorus reagents, leading to the synthesis of novel compounds. This suggests that "(2E)-3-(dimethylamino)-1-(4-ethoxyphenyl)prop-2-en-1-one" might also exhibit interesting reactivity with phosphorus reagents, potentially leading to a range of derivatives with diverse chemical properties. The study provides a foundation for understanding the chemical behavior of such compounds and could guide the synthesis of novel phosphorus-containing derivatives .
Physical and Chemical Properties Analysis
While the papers provided do not directly discuss the physical and chemical properties of "(2E)-3-(dimethylamino)-1-(4-ethoxyphenyl)prop-2-en-1-one", the methods and analyses presented could be extrapolated to this compound. Techniques such as FT-IR, FT-Raman, NMR, and UV spectrometry, as well as theoretical calculations like those performed in the second paper, would be essential to determine the physical and chemical properties of the compound. Additionally, the reactivity with phosphorus reagents as discussed in the third paper could reveal more about its chemical properties and potential applications .
Scientific Research Applications
Optical Properties and Solvatochromism
(2E)-3-(Dimethylamino)-1-(4-ethoxyphenyl)prop-2-en-1-one exhibits unique optical properties useful in fluorescence studies. The compound's electronic absorption and fluorescence spectra change in different solvents, demonstrating its solvatochromic behavior. This makes it a potential candidate for probing and determining critical micelle concentrations of certain compounds (Khan, Asiri, & Aqlan, 2016).
Applications in Heterocyclic Chemistry
It serves as a reagent in the synthesis of various heterocyclic systems, such as pyrido[1,2-a]pyrimidin-4-ones, which are essential in medicinal chemistry (Selič, Grdadolnik, & Stanovnik, 1997).
Nonlinear Optical Properties
This compound shows significant nonlinear optical properties, making it suitable for applications in optical devices like optical limiters. Its behavior under different laser intensities suggests its potential in varied optical applications (Rahulan et al., 2014).
Anti-Cancer Applications
Some derivatives of this compound have shown promising anti-cancer activity, particularly against breast cancer cell lines. These findings suggest its potential in developing new chemotherapeutics (Singh et al., 2016).
Proton Acceptance for Hydrogen Bonds
Due to the electron-donating effects of its terminal dimethylamino groups, this compound acts as an excellent proton acceptor in forming hydrogen bonds, which is critical in various chemical and biochemical processes (Pleier, Herdtweck, Mason, & Thiel, 2003).
Bioactivity of Enaminone Complexes
The compound and its related enaminone complexes have been investigated for bioactivity against bacteria and fungi, highlighting its potential in antimicrobial research (Jeragh & Elassar, 2015).
Solubility Studies
The solubility of this compound in various solvents has been studied, providing essential data for its application in different chemical and pharmaceutical formulations (Song et al., 2019).
properties
IUPAC Name |
(E)-3-(dimethylamino)-1-(4-ethoxyphenyl)prop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-4-16-12-7-5-11(6-8-12)13(15)9-10-14(2)3/h5-10H,4H2,1-3H3/b10-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRMJUFYPWLQANL-MDZDMXLPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C=CN(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)/C=C/N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(dimethylamino)-1-(4-ethoxyphenyl)prop-2-en-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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